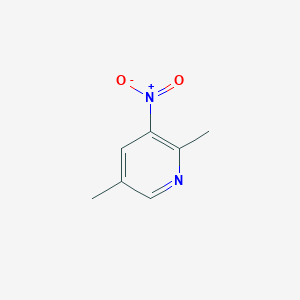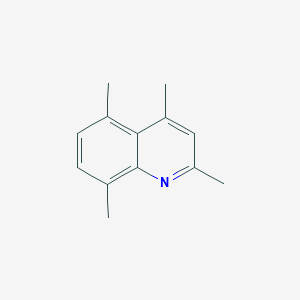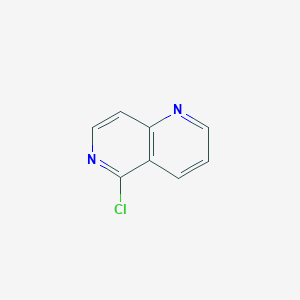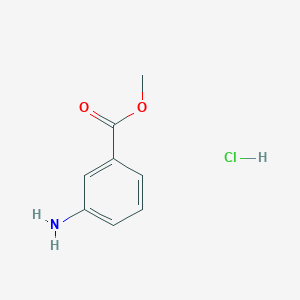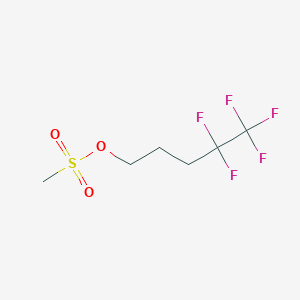
4,4,5,5,5-五氟戊基甲磺酸酯
概述
描述
4,4,5,5,5-Pentafluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H9F5O3S. It is known for its unique structure, which includes a pentafluoropentyl group attached to a methanesulfonate ester. This compound is used in various scientific and industrial applications due to its reactivity and stability.
科学研究应用
4,4,5,5,5-Pentafluoropentyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the modification of biomolecules to study their function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
安全和危害
The safety information for 4,4,5,5,5-Pentafluoropentyl methanesulfonate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
生化分析
Biochemical Properties
4,4,5,5,5-Pentafluoropentyl methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to act as a sulfonate ester, which can participate in nucleophilic substitution reactions. This compound is known to interact with enzymes such as sulfatases and esterases, which can hydrolyze the sulfonate ester bond, leading to the release of the pentafluoropentyl group . Additionally, it can form covalent bonds with proteins, altering their structure and function.
Cellular Effects
The effects of 4,4,5,5,5-Pentafluoropentyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins . This modification can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, 4,4,5,5,5-Pentafluoropentyl methanesulfonate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 4,4,5,5,5-Pentafluoropentyl methanesulfonate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity by forming covalent bonds . This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, 4,4,5,5,5-Pentafluoropentyl methanesulfonate can activate certain enzymes by acting as a substrate, leading to the production of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5,5-Pentafluoropentyl methanesulfonate change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . It can degrade over time, especially under conditions that promote hydrolysis of the sulfonate ester bond. Long-term exposure to 4,4,5,5,5-Pentafluoropentyl methanesulfonate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4,4,5,5,5-Pentafluoropentyl methanesulfonate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4,4,5,5,5-Pentafluoropentyl methanesulfonate can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
4,4,5,5,5-Pentafluoropentyl methanesulfonate is involved in several metabolic pathways. It interacts with enzymes such as sulfatases and esterases, which can hydrolyze the sulfonate ester bond . This interaction leads to the release of the pentafluoropentyl group, which can further participate in metabolic reactions. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4,4,5,5,5-Pentafluoropentyl methanesulfonate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4,4,5,5,5-Pentafluoropentyl methanesulfonate within tissues can vary, depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4,4,5,5,5-Pentafluoropentyl methanesulfonate is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. The activity and function of 4,4,5,5,5-Pentafluoropentyl methanesulfonate can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl methanesulfonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4,4,5,5,5-Pentafluoropentyl methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
4,4,5,5,5-Pentafluoropentyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pentyl derivatives.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include alcohols, aldehydes, or carboxylic acids.
作用机制
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom attached to the pentafluoropentyl group. This reactivity is exploited in various chemical reactions to form new bonds and modify molecules .
相似化合物的比较
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: The alcohol precursor to 4,4,5,5,5-Pentafluoropentyl methanesulfonate.
Methanesulfonyl Chloride: The reagent used in the synthesis of 4,4,5,5,5-Pentafluoropentyl methanesulfonate.
Other Fluorinated Methanesulfonates: Compounds with similar structures but different fluorinated alkyl groups.
Uniqueness
4,4,5,5,5-Pentafluoropentyl methanesulfonate is unique due to its pentafluoropentyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .
属性
IUPAC Name |
4,4,5,5,5-pentafluoropentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVGMDZPRZPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475884 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252947-01-6 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
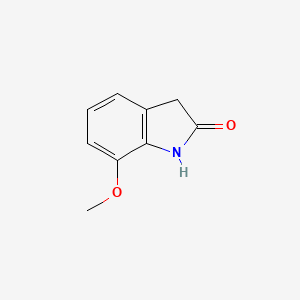
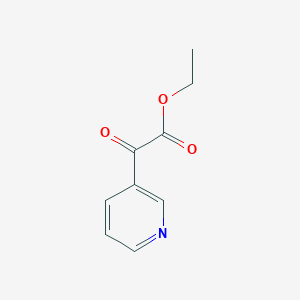

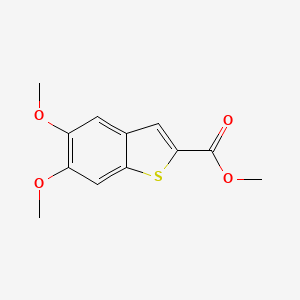
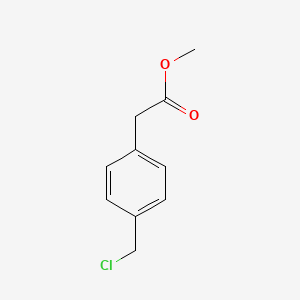
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
